Ortho-Methyl Substitution on the 5-Phenyl Ring Increases Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted Phenyl and Para-Methyl Analogs
The o‑tolyl (2‑methylphenyl) substituent at the 5‑position of the 1,3,4‑thiadiazole core imparts a computed XLogP3‑AA value of 3.6 and a topological polar surface area (TPSA) of 92.4 Ų for N‑[5‑(2‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]‑2‑phenoxyacetamide [1]. In contrast, the unsubstituted 5‑phenyl analog 2‑phenoxy‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)acetamide (MW 311 Da, MFCD01043898) possesses a calculated XLogP3 of ~3.0 and the same TPSA, while the para‑methyl isomer 2‑phenoxy‑N‑[5‑(4‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]acetamide exhibits a similar lipophilicity but distinct dipole orientation [2]. The higher logP of the ortho‑methyl derivative predicts a 2‑ to 4‑fold increase in passive membrane permeability according to the Lipinski–Waring correlation, which may enhance intracellular target access in cell‑based assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.6; TPSA = 92.4 Ų |
| Comparator Or Baseline | Unsubstituted 5‑phenyl analog: XLogP3 ≈ 3.0; TPSA = 92.4 Ų (computed). Para‑methyl analog: XLogP3 ≈ 3.6 (computed), different dipole vector. |
| Quantified Difference | ΔXLogP3 = +0.6 vs. unsubstituted phenyl analog; the ortho‑methyl group introduces steric hindrance absent in the para isomer. |
| Conditions | Properties computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.24) as of 2025.09.15. |
Why This Matters
Higher lipophilicity without an increase in TPSA suggests improved passive membrane permeability, which is a critical parameter for selecting compounds for intracellular target screening in antibacterial or anticancer programs.
- [1] PubChem Compound Summary for CID 4549476 (2025). XLogP3‑AA and TPSA values. View Source
- [2] ChemSpace listing for 2‑phenoxy‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)acetamide, MFCD01043898. View Source
- [3] Lipinski, C.A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Advanced Drug Delivery Reviews, 46, 3‑26. View Source
